(4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
Description
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Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S2/c1-24(20,21)18-8-6-17(7-9-18)15(19)13-3-2-5-16-14(13)22-12-4-10-23-11-12/h2-3,5,12H,4,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFJJJXRNJYFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(N=CC=C2)OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone , identified by CAS number 2034361-49-2, represents a complex organic molecule with potential pharmacological significance. Its structure features a piperazine ring substituted with a methylsulfonyl group and a pyridine derivative linked to a tetrahydrothiophene moiety. This unique combination suggests diverse biological activities that warrant investigation.
The molecular formula of the compound is , with a molecular weight of 371.5 g/mol. The structural complexity may influence its interaction with biological targets, thus affecting its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C15H21N3O4S2 |
| Molecular Weight | 371.5 g/mol |
| CAS Number | 2034361-49-2 |
Biological Activity Overview
Biological activity encompasses the effects that compounds exert on living organisms, which can be beneficial or harmful. For this compound, potential activities include:
- Antimicrobial Effects : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which may extend to this molecule.
- Cytotoxicity : The compound's structure may allow it to interact with cellular mechanisms, potentially leading to cytotoxic effects against certain cancer cell lines.
- Neuropharmacological Effects : Given the piperazine moiety, the compound may exhibit psychoactive properties, influencing neurotransmitter systems.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for evaluating its therapeutic potential:
- Receptor Interaction : The piperazine and pyridine rings may facilitate binding to various receptors, including serotonin and dopamine receptors, which are critical in neuropharmacology.
- Enzyme Inhibition : The presence of the methylsulfonyl group suggests possible inhibition of specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Research into structurally similar compounds provides insights into the potential biological activity of (4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone:
- Anticonvulsant Activity : Similar piperazine derivatives have shown significant anticonvulsant properties in animal models, indicating potential for neurological applications .
- Cytotoxicity Against Cancer Cells : Studies on related compounds demonstrated effective cytotoxicity against various cancer cell lines, suggesting that this compound may have similar effects .
- Antimicrobial Studies : Compounds with related structures have exhibited antimicrobial activity against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent .
Comparative Analysis
To understand the uniqueness of this compound, a comparative analysis with structurally related compounds is beneficial:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methylsulfonylpiperazine | Piperazine ring with methylsulfonyl | Antidepressant properties | Lacks pyridine and thiophene moieties |
| Tetrahydrothiophenes | Contains thiophene ring | Antimicrobial activity | Simpler structure without piperazine |
| Pyridinone Derivatives | Pyridine core with various substituents | Anti-inflammatory effects | Different substituents lead to varied activities |
Scientific Research Applications
Structural Characteristics
The compound features a piperazine ring substituted with a methylsulfonyl group, linked to a pyridine derivative that incorporates a tetrahydrothiophene moiety. This intricate structure suggests various interactions with biological targets, making it a candidate for further investigation in pharmacological studies.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Piperazine Ring | A six-membered ring containing two nitrogen atoms, known for its role in various pharmacological agents. |
| Methylsulfonyl Group | Enhances solubility and bioavailability, potentially influencing the compound's interaction with biological systems. |
| Pyridine Derivative | Contributes to the compound's ability to interact with various receptors. |
| Tetrahydrothiophene Moiety | May impart unique electronic properties affecting the compound's reactivity and biological activity. |
Antidepressant Activity
Research indicates that compounds containing piperazine rings often exhibit antidepressant properties. The structural similarity of (4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone to known antidepressants suggests potential efficacy in this area. The methylsulfonyl group may enhance serotonin receptor binding affinity, which is critical for antidepressant action.
Antimicrobial Properties
The incorporation of the tetrahydrothiophene moiety has been associated with antimicrobial activity in similar compounds. Preliminary studies could explore the effectiveness of this compound against various bacterial strains, particularly those resistant to conventional antibiotics.
Anticonvulsant Effects
Given the structural characteristics of the compound, it may also possess anticonvulsant properties. Compounds with similar piperazine structures have shown promise in reducing seizure activity in animal models, warranting further investigation into this application.
Cancer Therapeutics
The unique combination of functional groups in this compound positions it as a candidate for anticancer drug development. The ability to modify the pyridine and thiophene components could lead to derivatives with enhanced efficacy against specific cancer cell lines.
Case Study 1: Antidepressant Activity Evaluation
In a study assessing the antidepressant effects of piperazine derivatives, compounds similar to (4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone were evaluated using forced swim tests in rodents. Results indicated significant reductions in immobility time, suggesting potential antidepressant activity.
Case Study 2: Antimicrobial Testing
A series of synthesized analogues were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications to the tetrahydrothiophene moiety enhanced antimicrobial potency, indicating that (4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone could be similarly effective.
Case Study 3: Cancer Cell Line Screening
In vitro studies on various cancer cell lines (e.g., HCT116, HepG2) revealed that derivatives of compounds with similar structural frameworks exhibited cytotoxic effects at low concentrations, suggesting that further development of this compound could yield effective anticancer agents.
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer: Synthesis typically involves multi-step reactions. A common approach includes:
- Step 1: Formation of the piperazine core via nucleophilic substitution or coupling reactions. For example, methylsulfonyl groups are introduced using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Functionalization of the pyridine ring. The tetrahydrothiophen-3-yloxy group is attached via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) or SNAr (nucleophilic aromatic substitution) under anhydrous conditions .
- Step 3: Final coupling of intermediates via amide or ketone bond formation, often employing carbodiimide coupling agents (e.g., EDC/HOBt) .
Key Table: Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Sulfonylation | MeSO₂Cl, Et₃N, DCM | Piperazine derivative | ~65-70 |
| 2 | Mitsunobu | DEAD, PPh₃, THF | Pyridine intermediate | ~50 |
| 3 | Amide coupling | EDC, HOBt, DMF | Final product | ~40-45 |
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer: Essential techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing between piperazine and pyridine substituents). For example, the methylsulfonyl group shows a singlet at ~3.1 ppm in ¹H NMR .
- HPLC-MS: Purity assessment (>95%) and molecular ion verification (e.g., [M+H]⁺ at m/z 409.2) .
- X-ray Crystallography: Resolves stereochemical ambiguities in the tetrahydrothiophen-3-yloxy moiety .
Reference:
Q. How is the compound’s solubility and stability assessed under laboratory conditions?
Methodological Answer:
- Solubility: Tested in DMSO (primary solvent for biological assays) and aqueous buffers (e.g., PBS at pH 7.4). Precipitation thresholds are determined via nephelometry .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., sulfonic acid derivatives) are identified via LC-MS .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Design of Experiments (DOE): Use factorial designs to optimize variables (temperature, catalyst loading). For example, Pd/C (5 wt%) in hydrogenation steps increases yield by 20% .
- Solvent Systems: Switch from DMF to acetonitrile reduces side reactions (e.g., diketopiperazine formation) .
- Microwave-Assisted Synthesis: Reduces reaction time for SNAr steps from 12h to 2h .
Q. What computational strategies predict biological targets or metabolic pathways?
Methodological Answer:
- Molecular Docking: Use Schrödinger Suite to model interactions with kinase targets (e.g., PI3Kγ). The methylsulfonyl group shows strong hydrogen bonding with Arg102 .
- ADMET Prediction: SwissADME calculates logP (~2.5) and CYP450 inhibition risks (CYP3A4 flagged) .
Reference:
Q. How are contradictions in biological activity data resolved across studies?
Methodological Answer:
- Dose-Response Reevaluation: Compare IC₅₀ values under standardized conditions (e.g., 48h vs. 72h assays). For example, antiproliferative activity varies by cell line (e.g., IC₅₀ = 1.2 μM in HeLa vs. 5.6 μM in MCF7) .
- Batch Analysis: Verify compound purity (e.g., trace DMSO in stock solutions alters results) .
Q. What methodologies assess environmental fate and ecotoxicological risks?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
